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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-3-phenylbutanoic acid (CAS No: 19731-91-0), a compound of interest in various

chemical and pharmaceutical research fields. This document outlines the available

spectroscopic information, details the experimental protocols for acquiring such data, and

presents a logical workflow for the structural elucidation of this molecule.

Spectroscopic Data Summary
While the existence of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for

2-Methyl-3-phenylbutanoic acid is confirmed in public databases, the specific, detailed

quantitative data from the original spectra is not publicly available.[1][2] The following tables are

structured to present such data clearly. In the absence of the specific peak data, representative

data based on the compound's structure is included for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Parameter ¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)

Instrument BRUKER AC-300[1] BRUKER AC-300[1]

Solvent DMSO-d6[3] Not Specified

Reference Tetramethylsilane (TMS)[3] Not Specified

Frequency 300 MHz[1] Not Specified

Chemical Shifts (δ) in ppm Data not publicly available. Data not publicly available.

Table 2: Infrared (IR) Spectroscopy Data

Parameter Value

Technique
Fourier-Transform Infrared (FTIR) Spectroscopy,

KBr Wafer[1]

Sample Source
Aldrich Chemical Company, Inc., Milwaukee,

Wisconsin[1]

Key Absorption Bands (cm⁻¹) Data not publicly available.

Table 3: Mass Spectrometry (MS) Data

Parameter Value

Technique
Gas Chromatography-Mass Spectrometry (GC-

MS)[1]

Ionization Mode Not Specified

Key Fragments (m/z) 105, 122[1]

Top Peak (m/z) 74[1]

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of 2-Methyl-3-phenylbutanoic acid is dissolved in a

deuterated solvent, such as DMSO-d6, to a concentration of approximately 5-25 mg/mL in a

standard 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an

internal reference for chemical shifts.

Instrumentation: A Bruker AC-300 NMR spectrometer, or an equivalent instrument, is used

for analysis.[1]

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each

unique carbon atom.

A wider spectral width (e.g., 0-220 ppm) is used, and a longer acquisition time and/or a

higher number of scans are typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced

to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Wafer/Pellet Technique):

A small amount of 2-Methyl-3-phenylbutanoic acid (1-2 mg) is finely ground with

approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an

agate mortar and pestle.

The homogenous mixture is then compressed in a die under high pressure (several tons)

to form a thin, transparent pellet.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition:

A background spectrum of the empty sample compartment or a pure KBr pellet is

recorded.

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to

the various functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-H

stretches, and aromatic C=C stretches).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction (GC-MS):
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A dilute solution of 2-Methyl-3-phenylbutanoic acid in a volatile organic solvent is

prepared.

The sample is injected into a gas chromatograph (GC), where it is vaporized and

separated from the solvent and any impurities on a capillary column.

The separated compound then elutes from the GC column and enters the ion source of

the mass spectrometer.

Ionization: In the ion source, the molecules are bombarded with electrons (Electron

Ionization - EI) or subjected to a chemical reagent gas (Chemical Ionization - CI) to form

ions.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion intensity versus m/z.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (which

corresponds to the molecular weight of the compound) and the fragmentation pattern, which

provides structural information.

Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methyl-3-phenylbutanoic acid.
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Caption: Logical workflow for the spectroscopic analysis of 2-Methyl-3-phenylbutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-3-phenylbutanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022952#spectroscopic-data-of-2-methyl-3-
phenylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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